Unii-Z41H3C5BT9 Unii-Z41H3C5BT9 J147 is a potent neuroprotective and neurotrophic compound. J147 protects against neurotoxicity in cortical neurons in vitro (EC50 = 25 - 200 nM). J147. J147 reverses cognitive impairment in aged Alzheimer's disease mice. J147 is an exciting new compound that is extremely potent, safe in animal studies and orally active. J147 is a potential AD therapeutic due to its ability to provide immediate cognition benefits, and it also has the potential to halt and perhaps reverse disease progression in symptomatic animals as demonstrated in these studies.
Brand Name: Vulcanchem
CAS No.: 1146963-51-0
VCID: VC0531085
InChI: InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+
SMILES: CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Molecular Formula: C18H17F3N2O2
Molecular Weight: 350.3 g/mol

Unii-Z41H3C5BT9

CAS No.: 1146963-51-0

Inhibitors

VCID: VC0531085

Molecular Formula: C18H17F3N2O2

Molecular Weight: 350.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Unii-Z41H3C5BT9 - 1146963-51-0

CAS No. 1146963-51-0
Product Name Unii-Z41H3C5BT9
Molecular Formula C18H17F3N2O2
Molecular Weight 350.3 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+
Standard InChIKey HYMZAYGFKNNHDN-SSDVNMTOSA-N
Isomeric SMILES CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C
SMILES CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Canonical SMILES CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Appearance Light yellow solid powder
Description J147 is a potent neuroprotective and neurotrophic compound. J147 protects against neurotoxicity in cortical neurons in vitro (EC50 = 25 - 200 nM). J147. J147 reverses cognitive impairment in aged Alzheimer's disease mice. J147 is an exciting new compound that is extremely potent, safe in animal studies and orally active. J147 is a potential AD therapeutic due to its ability to provide immediate cognition benefits, and it also has the potential to halt and perhaps reverse disease progression in symptomatic animals as demonstrated in these studies.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms J-147
J147
N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-((E)-(3-methoxyphenyl)methylene)acetohydrazide
Reference 1: Kim K, Park KS, Kim MK, Choo H, Chong Y. Dicyanovinyl-substituted J147 analogue inhibits oligomerization and fibrillation of β-amyloid peptides and protects neuronal cells from β-amyloid-induced cytotoxicity. Org Biomol Chem. 2015 Aug 25. [Epub ahead of print] PubMed PMID: 26303522.
2: Chen HY, Xu DP, Tan GL, Cai W, Zhang GX, Cui W, Wang JZ, Long C, Sun YW, Yu P, Tsim KW, Zhang ZJ, Han YF, Wang YQ. A Potent Multi-functional Neuroprotective Derivative of Tetramethylpyrazine. J Mol Neurosci. 2015 Aug;56(4):977-87. doi: 10.1007/s12031-015-0566-x. Epub 2015 May 17. PubMed PMID: 25982925.
3: Prior M, Dargusch R, Ehren JL, Chiruta C, Schubert D. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice. Alzheimers Res Ther. 2013 May 14;5(3):25. doi: 10.1186/alzrt179. eCollection 2013. PubMed PMID: 23673233; PubMed Central PMCID: PMC3706879.
4: Chiruta C, Zhao Y, Tang F, Wang T, Schubert D. Metabolism of a potent neuroprotective hydrazide. Bioorg Med Chem. 2013 May 15;21(10):2733-41. doi: 10.1016/j.bmc.2013.03.020. Epub 2013 Mar 24. PubMed PMID: 23582448.
5: Wang M, Gao M, Zheng QH. The first synthesis of [11C]J147, a new potential PET agent for imaging of Alzheimer's disease. Bioorg Med Chem Lett. 2013 Jan 15;23(2):524-7. doi: 10.1016/j.bmcl.2012.11.031. Epub 2012 Nov 22. PubMed PMID: 23237833.
6: Magro M, van Geuns RJ. TheTryton side branch stent. EuroIntervention. 2010 Dec;6 Suppl J:J147-50. doi: 10.4244/EIJV6SUPJA25. PubMed PMID: 21930481.
7: Ishii R, Horie M. [Principles of PCR technologies]. Shokuhin Eiseigaku Zasshi. 2001 Apr;42(2):J147-51. Japanese. PubMed PMID: 11486392.
PubChem Compound 25229652
Last Modified Nov 11 2021
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